molecular formula C13H15N3O2 B12108594 N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine

N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine

Cat. No.: B12108594
M. Wt: 245.28 g/mol
InChI Key: BZWUJOBWAFUXDB-UHFFFAOYSA-N
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Description

N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a 2,4-dimethoxyphenyl group and two amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine typically involves the reaction of 2,4-dimethoxyaniline with a pyridine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase by targeting the switch region sets it apart from other similar compounds.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-N-(2,4-dimethoxyphenyl)pyridine-2,3-diamine

InChI

InChI=1S/C13H15N3O2/c1-17-9-5-6-11(12(8-9)18-2)16-13-10(14)4-3-7-15-13/h3-8H,14H2,1-2H3,(H,15,16)

InChI Key

BZWUJOBWAFUXDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C(C=CC=N2)N)OC

Origin of Product

United States

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